3-(3-Furyl)acrylic acid

Description

Nomenclature and Structural Isomerism

The precise naming and structural definition of 3-(3-Furyl)acrylic acid are crucial for unambiguous communication in scientific literature and for understanding its chemical behavior in research contexts.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is (2E)-3-(furan-3-yl)prop-2-enoic acid. scbt.comnih.gov The "(2E)" designation specifies the stereochemistry of the double bond, indicating a trans configuration of the substituents.

The compound is also known by several synonyms, which are frequently encountered in chemical databases and research articles. These include:

3-(Furan-3-yl)acrylic acid ontosight.aimolport.com

trans-3-Furanacrylic acid ontosight.aimolport.com

3-Furanacrylic Acid cymitquimica.com

(E)-3-(Furan-3-yl)acrylic acid molport.com

The CAS Registry Number for this compound is 39244-10-5. nist.govscbt.com

Interactive Data Table: Nomenclature of this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | (2E)-3-(furan-3-yl)prop-2-enoic acid nih.gov |

| Molecular Formula | C₇H₆O₃ nist.gov |

| Molecular Weight | 138.12 g/mol nih.gov |

A key aspect of this compound's identity is its positional isomerism with 3-(2-Furyl)acrylic acid (CAS 539-47-9). In the latter, the acrylic acid group is attached to the second carbon of the furan (B31954) ring, as opposed to the third. This seemingly minor difference in the point of attachment significantly alters the electronic properties and reactivity of the molecule.

The position of the substituent on the furan ring influences the electronic delocalization within the molecule, which in turn affects its chemical behavior in reactions such as electrophilic substitution. For instance, 3-(2-Furyl)acrylic acid is synthesized from furfural (B47365) (furan-2-carbaldehyde), while this compound is derived from furan-3-carbaldehyde. ontosight.ai In research, these isomers are not interchangeable and are used to synthesize distinct classes of downstream products. For example, 3-(2-Furyl)acrylic acid is a known reactant for preparing certain enzyme inhibitors and heteroaryl-substituted carbinols.

Interactive Data Table: Comparison of Positional Isomers

| Property | This compound | 3-(2-Furyl)acrylic acid |

|---|---|---|

| CAS Number | 39244-10-5 manchesterorganics.com | 539-47-9 |

| Melting Point | 152–154°C | 139-141 °C chembk.com |

| Boiling Point | Not specified | 286 °C chembk.com |

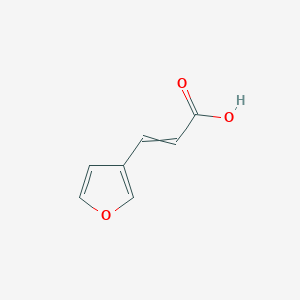

The molecular structure of this compound is characterized by a planar furan ring connected to a propenoic acid chain. ontosight.ai The most common and stable form is the (E)-isomer, also referred to as the trans isomer. ontosight.aimolport.com This stereochemistry is defined by the arrangement of the furan ring and the carboxylic acid group on opposite sides of the carbon-carbon double bond. nist.gov This configuration is significant for its reactivity and how it interacts with biological targets. The planarity of the conjugated system influences its crystal packing and intermolecular interactions. The IUPAC International Chemical Identifier (InChI) for the (E)-isomer is InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+. nist.gov

Significance as a Bio-based Platform Chemical

In the shift towards a sustainable chemical industry, this compound is gaining attention as a valuable platform chemical derived from renewable resources.

Furan-based compounds, including this compound, can be derived from biomass. researchgate.netnih.gov The precursor, furfural, is produced from the acid-mediated dehydration of lignocellulosic biomass, such as agricultural residues and wood waste. researchgate.netnih.gov While the direct synthesis of the 3-furyl isomer is less common than the 2-furyl isomer, research into catalytic routes from biomass-derived platform chemicals is ongoing. researchgate.net The potential to produce this compound from non-petroleum feedstocks positions it as a sustainable building block for a variety of chemical products. nih.gov

This compound serves as a crucial building block in organic synthesis, providing access to more complex molecular architectures. lookchem.com Its structure contains multiple reactive sites: the carboxylic acid group, the activated double bond, and the furan ring.

The carboxylic acid can undergo esterification or amidation. ontosight.aisolubilityofthings.com The double bond is susceptible to reactions like catalytic hydrogenation, which can selectively reduce the olefinic group, and addition reactions. researchgate.net The furan ring itself can participate in substitution reactions. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. For instance, it is a reactant in the preparation of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1, a target in medicinal chemistry. cymitquimica.com A patented method highlights its role as an intermediate for Naftifine, an antifungal agent. google.com

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAPZUDWRRBZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315748 | |

| Record name | 3-Furanacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39244-10-5 | |

| Record name | 3-Furanacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39244-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparation Strategies for 3 3 Furyl Acrylic Acid

Classical Condensation Reactions

Classical condensation reactions represent the foundational methods for synthesizing 3-(3-furyl)acrylic acid. Among these, the Knoevenagel condensation is a cornerstone technique.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction that results in a new carbon-carbon double bond. wikipedia.org In the synthesis of this compound, this typically involves the reaction of 3-furaldehyde (B129913) with malonic acid. chemicalbook.com The reaction is generally catalyzed by a weak base, such as an amine. wikipedia.org

A common procedure involves heating a mixture of 3-furaldehyde and malonic acid in pyridine (B92270), which acts as both the solvent and a basic catalyst. chemicalbook.comgoogle.com The addition of a catalytic amount of piperidine (B6355638) can further enhance the reaction rate. researchgate.net The reaction proceeds through the formation of a β-hydroxy carbonyl intermediate, which then undergoes spontaneous dehydration to yield the α,β-unsaturated product, this compound. The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine as the solvent and a carboxylic acid, like malonic acid, as the active methylene (B1212753) compound, leading to condensation accompanied by decarboxylation. wikipedia.org

A typical laboratory-scale synthesis involves reacting 3-furaldehyde and malonic acid in pyridine and heating the mixture at 80-90°C for a couple of hours. chemicalbook.comgoogle.com After the reaction, the mixture is poured into ice water and acidified to precipitate the product. chemicalbook.com The resulting solid can then be purified by recrystallization. chemicalbook.comgoogle.com This method has been reported to yield this compound in good yields, around 82%. chemicalbook.com

| Reactants | Catalyst/Solvent | Reaction Conditions | Yield |

| 3-Furaldehyde, Malonic Acid | Pyridine | 80-90°C, 2 hours | 82% chemicalbook.com |

| 3-Furaldehyde, Malonic Acid | Pyridine, Piperidine | 85-90°C, 2 hours | 75.2% google.com |

| Furfural (B47365), Malonic Acid | Pyridine, Piperidine | 95°C, 2.5 hours | 92.8% researchgate.net |

Efforts to improve the classical Knoevenagel condensation for the synthesis of furan-based acrylic acids have focused on increasing yields, reducing reaction times, and employing more environmentally benign conditions. Optimization studies have explored the influence of catalyst type and reaction temperature. researchgate.net For instance, the molar ratio of reactants and catalysts, such as the ratio of furfural to malonic acid, pyridine, and piperidine, has been fine-tuned to maximize the yield of the desired product. researchgate.net One optimized procedure for a related compound, α-furylacrylic acid, reported a yield of 92.8% when the reaction was carried out at 95°C for 2.5 hours with specific molar ratios of the reactants and catalysts. researchgate.net

Catalytic Coupling and Sustainable Synthesis Routes

Modern synthetic strategies for this compound focus on catalytic methods that offer improved efficiency, selectivity, and sustainability. These include transition metal-catalyzed coupling reactions and the use of organocatalysts, often under solvent-free or environmentally friendly conditions.

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, provides a powerful tool for the synthesis of substituted alkenes. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org For the synthesis of this compound, this could involve the coupling of a 3-substituted furan (B31954), such as 3-bromofuran (B129083) or 3-iodofuran, with acrylic acid or its esters. A patent describes a method for preparing (E)-3-(3-furyl)acrylic acid by reacting a 3-substituted furan with an acrylate (B77674) compound in the presence of a catalyst, achieving a high yield of over 90% and high isomeric purity. google.com

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. odinity.com Various palladium sources, such as palladium(II) acetate (B1210297), can be used as the catalyst precursor. wikipedia.org Phosphine-free palladium catalysts have also been developed for Heck reactions, offering a more sustainable alternative. nih.gov

| Furan Derivative | Acrylate | Catalyst System | Key Features |

| 3-substituted furan (I, TfO, Br, Cl) | Acrylate compound | Palladium catalyst, base | High yield (>90%), high isomeric purity google.com |

| Aryl/Vinyl Halides | Activated Alkenes | Palladium catalyst, base | Outstanding trans selectivity organic-chemistry.org |

In line with the principles of green chemistry, organocatalysis has emerged as a sustainable alternative to metal-based catalysts for the Knoevenagel condensation. Various organocatalysts have been successfully employed in the reaction between furan derivatives and malonic acid. researchgate.net For example, piperidinium (B107235) acetate has been shown to be an effective catalyst, providing good to excellent yields of 3-(2-furyl)acrylic acids under solvent-free conditions.

Solvent-free synthesis offers several advantages, including reduced waste, lower costs, and operational simplicity. mdpi.com The Knoevenagel condensation of 5-HMF derivatives with active methylene compounds has been achieved with 71–87% yields using biogenic calcium and barium carbonates as heterogeneous basic catalysts under solvent-free conditions at 100°C. mdpi.com Similarly, the use of triethylamine (B128534) (TEA) in toluene (B28343) has been investigated as a pyridine-free alternative for the Knoevenagel condensation, affording comparable yields of cinnamic acids. rsc.org

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield |

| 5-HMF derivatives | Active methylene compounds | Biogenic Ca:Ba carbonates (50:50) | 100°C, 1h, solvent-free | 71-87% mdpi.com |

| Furfural | Malonic acid | Ammonium bicarbonate | 50°C, 1h, solvent-free | High isolated yields tue.nl |

| Aromatic aldehydes | Malonic acid | Triethylamine (TEA) | Toluene | Pyridine-comparable yields rsc.org |

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. brazilianjournals.com.br The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, leading to the formation of highly reactive species. rsc.org This high-energy input can accelerate reaction kinetics. brazilianjournals.com.br

A study on the synthesis of acrylic acid derivatives via the Knoevenagel condensation demonstrated that ultrasound irradiation dramatically reduced reaction times and, in many cases, increased yields compared to classical reflux methods. brazilianjournals.com.br For example, a methodology for the multigram synthesis of acrylic acid derivatives under ultrasound was found to be 24 times faster and increased yields by up to 250% compared to the classical method under reflux in pyridine. brazilianjournals.com.br This approach offers a promising avenue for the efficient and scalable synthesis of this compound.

Regio- and Stereoselectivity in Synthesis

The spatial arrangement of atoms and functional groups in this compound and its derivatives is a critical determinant of their chemical and biological properties. Consequently, achieving control over regio- and stereoselectivity during synthesis is of paramount importance. This section delves into the methodologies employed to control the formation of geometric isomers and the stereochemical outcomes observed in the synthesis of functionalized derivatives.

Control and Analysis of (E)/(Z) Isomer Formation

The synthesis of this compound, most commonly achieved through the Knoevenagel condensation of 3-furaldehyde and malonic acid, presents the potential for forming two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The relative orientation of the carboxyl group and the furan ring about the carbon-carbon double bond defines these isomers.

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and catalyst, is a widely employed method for the synthesis of cinnamic acid derivatives. This method has been specifically applied to the preparation of (E)-3-(3-Furyl)acrylic acid. In a typical procedure, the reaction of 3-furaldehyde with malonic acid in pyridine at elevated temperatures (85-90 °C) has been reported to yield the (E)-isomer with high selectivity, purportedly avoiding the generation of the (Z)-isomer. The stereochemical outcome is driven by the thermodynamic stability of the intermediates in the reaction mechanism, which generally favors the formation of the more stable (E)-isomer where the bulky furan and carboxyl groups are positioned on opposite sides of the double bond.

The analysis of the geometric isomers of this compound is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. The key diagnostic feature is the coupling constant (J-value) between the two vinylic protons (Hα and Hβ). For the (E)-isomer, a larger coupling constant is observed, typically in the range of 12-18 Hz, indicative of a trans-relationship between the protons. Conversely, the (Z)-isomer would exhibit a smaller coupling constant, generally between 7-12 Hz, corresponding to a cis-arrangement. This principle is a cornerstone in the stereochemical analysis of alkenes.

Table 1: Reaction Conditions and Stereochemical Outcome for the Synthesis of this compound

| Reactants | Catalyst/Solvent | Temperature (°C) | Reported Product | Analytical Method | Reference |

| 3-Furaldehyde, Malonic Acid | Pyridine | 85-90 | (E)-3-(3-Furyl)acrylic acid | HPLC, ¹H NMR |

Stereochemical Outcomes in the Synthesis of Functionalized Derivatives

The carbon-carbon double bond in this compound serves as a versatile handle for the introduction of new functionalities and the creation of new stereocenters. The stereochemical course of these addition reactions is of significant interest for the synthesis of complex molecules with defined three-dimensional structures. While specific studies on this compound are limited, the principles of stereoselective reactions on α,β-unsaturated carbonyl compounds can be applied.

Reactions such as dihydroxylation, epoxidation, and cyclopropanation can introduce two new stereocenters at the α and β positions of the acrylic acid backbone. The facial selectivity of these reactions (i.e., whether the attack occurs from the re or si face of the double bond) is influenced by the steric and electronic properties of the substrate and the reagents employed.

For instance, in the dihydroxylation of alkenes, the use of chiral ligands in conjunction with osmium tetroxide can induce high levels of diastereoselectivity. Similarly, substrate-directed reactions, where a pre-existing chiral center in the molecule guides the approach of the reagent, are a powerful strategy for controlling stereochemistry. In the case of derivatives of this compound, a chiral auxiliary attached to the carboxyl group could direct the stereochemical outcome of additions to the double bond.

While specific examples of these transformations on this compound are not detailed in the provided search results, the general methodologies for achieving diastereoselectivity in such reactions are well-established. For example, the Simmons-Smith cyclopropanation of allylic alcohols is a classic example of a substrate-directed reaction where the hydroxyl group directs the cyclopropanating agent to the same face of the double bond. A similar directing effect could be envisioned for hydroxylated derivatives of this compound.

The stereochemical outcome of these reactions would be analyzed by spectroscopic methods, primarily NMR, where the coupling constants and Nuclear Overhauser Effect (NOE) data would be used to determine the relative configuration of the newly formed stereocenters.

Table 2: Potential Stereoselective Reactions for Functionalization of this compound Derivatives

| Reaction Type | Reagents/Catalysts | Expected Functionalization | Key Stereochemical Consideration |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., AD-mix) | Addition of two hydroxyl groups | Enantioselectivity/Diastereoselectivity |

| Asymmetric Epoxidation | m-CPBA, Chiral Catalyst | Formation of an epoxide ring | Enantioselectivity/Diastereoselectivity |

| Asymmetric Cyclopropanation | Simmons-Smith (CH₂I₂/Zn-Cu), Chiral Auxiliary | Addition of a methylene group | Diastereoselectivity |

Chemical Reactivity and Mechanistic Investigations of 3 3 Furyl Acrylic Acid Transformations

Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety

The acrylic acid portion of the molecule, featuring a carboxylic acid conjugated with an olefinic bond, is susceptible to a range of reactions typical of this functional group class.

Mechanistic Studies of Esterification and Amidation

The conversion of 3-(3-Furyl)acrylic acid to its corresponding esters and amides follows well-established mechanistic pathways for carboxylic acids. While specific kinetic studies on this particular isomer are not extensively documented, the mechanisms can be inferred from general principles of nucleophilic acyl substitution.

Esterification typically proceeds via acid catalysis, such as with Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from an alcohol. Subsequent proton transfer and elimination of water yield the ester.

Amidation can be achieved by first converting the carboxylic acid to a more reactive acyl halide or by using coupling agents. Direct thermal amidation is possible but often requires harsh conditions. Modern catalytic methods can facilitate direct amidation under milder conditions google.com. The general process involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.

Table 1: General Mechanistic Pathways for Esterification and Amidation

| Reaction | Typical Reagents | Key Mechanistic Steps |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Proton transfer. 4. Elimination of water to form the ester. |

| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., Ammonia (B1221849), primary/secondary amine) | 1. Conversion of carboxylic acid to acyl chloride. 2. Nucleophilic attack by amine on the acyl chloride. 3. Elimination of chloride ion to form the amide. |

| Amidation (Direct, Catalytic) | Amine, Dehydrating/Coupling Agent | 1. Activation of the carboxylic acid by the catalyst. 2. Nucleophilic attack by the amine. 3. Dehydration to yield the amide. |

Selective Reduction Pathways of the Olefinic Bond

Selective reduction of the carbon-carbon double bond in α,β-unsaturated systems without affecting the carboxylic acid or the furan (B31954) ring is a common synthetic challenge. For this compound, this transformation would yield 3-(3-Furyl)propanoic acid. While specific methods for this compound are not detailed, catalytic hydrogenation is a primary approach. The choice of catalyst and conditions is crucial to prevent over-reduction of the furan ring or the carboxylic acid.

Another potential pathway is conjugate addition (a type of Michael reaction), such as rhodium-catalyzed 1,4-addition of boronic acids to acrylic acid, which effectively adds a group to the β-carbon and results in a saturated propionic acid derivative organic-chemistry.org.

Cycloaddition Reactions (Diels-Alder, Michael Addition)

The conjugated system of this compound can participate in cycloaddition reactions.

Diels-Alder Reaction : The furan ring itself can act as a diene in [4+2] cycloaddition reactions. However, the electron-withdrawing nature of the acrylic acid substituent deactivates the furan ring, making it less reactive as a diene compared to unsubstituted furan. The reaction often requires high temperatures or Lewis acid catalysis, and is frequently reversible.

Michael Addition (1,4-Conjugate Addition) : The electron-deficient olefinic bond is an excellent Michael acceptor. It can react with a wide range of nucleophiles (Michael donors), such as enolates, amines, or thiols. This reaction is a key method for forming new carbon-carbon or carbon-heteroatom bonds at the β-position of the acrylic acid moiety. For example, the rhodium-catalyzed 1,4-addition of arylboronic acids to acrylic acid is a well-established method for creating 3-arylpropionic acids organic-chemistry.org.

Photocycloaddition Processes and Dimerization Mechanisms

Aryl and heteroaryl acrylic acids are known to undergo [2+2] photocycloaddition reactions, leading to the formation of cyclobutane (B1203170) dimers. Photoexcitation of these molecules in solution typically leads to E/Z isomerization, but when two reactant molecules are held in close proximity, dimerization becomes an efficient pathway nih.gov. This process often proceeds through a triplet state, which reacts with a ground-state molecule to form a biradical intermediate that subsequently closes to form the cyclobutane ring researchgate.net.

For 3-(aryl)acrylic acids, four stereoisomeric dimers are possible. The distribution of these products is highly dependent on the reaction conditions and the nature of the aryl group nih.gov. Studies on the closely related 3-(2-furyl)acrylates show that these reactions can exhibit good regio- and stereoselectivity, which can be explained by the formation of the most stable biradical intermediate during the reaction researchgate.net. While direct studies on this compound are limited, similar reactivity is expected, yielding various cyclobutanedicarboxylic acid isomers.

Table 2: Potential Photodimerization Products of this compound

| Dimer Type | Description |

|---|---|

| α-truxillic type (head-to-tail) | Two carboxylic acid groups are on opposite sides of the cyclobutane ring. |

| β-truxinic type (head-to-head) | Two carboxylic acid groups are on adjacent carbons of the cyclobutane ring. |

| syn-isomers | Substituents are on the same face of the cyclobutane ring. |

| anti-isomers | Substituents are on opposite faces of the cyclobutane ring. |

Furan Ring Reactivity

Electrophilic Aromatic Substitution Reactions

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, reacting much faster than benzene (B151609) chemicalbook.com.

Regioselectivity: In an unsubstituted furan, electrophilic attack preferentially occurs at the C2 (α) position. This preference is due to the greater stability of the carbocation intermediate formed upon attack at C2, which has three resonance structures, compared to the intermediate from C3 attack, which has only two chemicalbook.compearson.com.

Influence of the Substituent: In this compound, the furan ring is substituted at the C3 position with an acrylic acid group. This group is electron-withdrawing, which deactivates the furan ring towards electrophilic attack, making reactions require harsher conditions than for simple furans. The deactivating nature of the substituent also directs incoming electrophiles. The C2 and C5 positions remain the most activated sites for electrophilic attack due to the directing influence of the ring oxygen. Therefore, electrophilic substitution on this compound is expected to occur primarily at the C2 position, and to a lesser extent at the C5 position.

It is important to note that the furan ring is sensitive to strong acids and can undergo ring-opening reactions, which can be a competing pathway under the conditions required for some electrophilic substitutions chemicalbook.com.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

|---|---|---|

| C2 | Most Favored | Activated by ring oxygen; most stable carbocation intermediate. |

| C4 | Least Favored | Adjacent to deactivating group; less stable intermediate. |

| C5 | Favored (Secondary) | Activated by ring oxygen, electronically similar to C2. |

Ring-Opening Reactions and Associated Mechanisms

The furan ring, a five-membered aromatic heterocycle, is susceptible to cleavage under certain reaction conditions, particularly in the presence of strong acids. While direct studies on the ring-opening of this compound are not extensively detailed in the literature, the reactivity of related furan-containing compounds provides insight into the potential mechanisms. The chemistry of biomass-derived furans, for instance, is noted for its sensitivity to ring-opening reactions. nih.gov

Under acidic conditions, the furan ring can undergo cleavage to form carbonyl-containing moieties. nih.gov For example, the acid-catalyzed polymerization of furfuryl alcohol is often accompanied by side reactions involving the opening of the furan ring. nih.gov Similarly, an unusual Brønsted acid-catalyzed ring-opening of benzofurans, followed by a furan ring closure, has been observed to produce polysubstituted furans. nih.gov These transformations suggest that the furan nucleus in this compound could be susceptible to similar acid-catalyzed ring-opening, which would lead to the formation of linear, unsaturated dicarbonyl compounds or other rearranged products. The presence of additional water in the reaction medium can be a determining factor in the extent of ring opening. nih.gov

The proposed mechanism for such a reaction would likely involve the protonation of the furan oxygen, followed by nucleophilic attack of water or another nucleophile present in the medium. This would disrupt the aromaticity of the ring and initiate a cascade of electronic rearrangements, ultimately leading to the cleavage of the C-O bond and the formation of open-chain products. The specific nature of these products would depend on the reaction conditions and the substituents present on the furan ring.

Hydroarylation of Furan Ring-Containing Acrylic Acids and Esters

Hydroarylation represents a significant class of reactions for furan-containing acrylic acids, enabling the formation of carbon-carbon bonds at the acrylic double bond. While specific studies on this compound are limited, extensive research on its isomer, 3-(furan-2-yl)propenoic acid, provides a strong model for its reactivity. The reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) leads to the products of hydroarylation at the carbon-carbon double bond. nih.gov

The mechanism of this transformation is believed to proceed through the formation of a highly reactive electrophilic species. NMR and DFT studies suggest that O,C-diprotonated forms of the starting furan acrylic acids or esters are the key intermediates. nih.gov The reaction of 3-(furan-2-yl)propenoic acid with various Brønsted or Lewis acids has been investigated, with the highest yield of the hydrophenylation product being achieved with AlCl₃ at room temperature. nih.gov However, some acids, such as sulfuric acid (H₂SO₄), can lead to the formation of oligomeric materials, while weaker acids like trifluoroacetic acid may not be sufficient to activate the substrate. nih.gov

The scope of the arene coupling partner is broad, and the yields of the resulting 3-aryl-3-(furan-2-yl)propanoic acid derivatives are generally good. nih.gov It is anticipated that this compound would undergo analogous hydroarylation reactions, with the regioselectivity of the addition being influenced by the electronic and steric properties of both the furan ring and the incoming aryl group.

| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | AlCl₃ | Room Temperature | 1 | 65 |

| 2 | AlCl₃ | Room Temperature | 4 | 47 |

| 3 | AlBr₃ | Room Temperature | 1 | Comparable to AlCl₃ |

| 4 | TfOH | Variable | Variable | 22-33 |

Decarboxylation and Functional Group Interconversion Strategies

The carboxylic acid group in this compound provides a handle for a variety of functional group interconversions through decarboxylative pathways. These reactions are advantageous as they often utilize readily available starting materials and can proceed under relatively mild conditions.

Nitrodecarboxylation and Related Functionalization

Nitrodecarboxylation is a process where a carboxyl group is replaced by a nitro group. For α,β-unsaturated acids such as this compound, this reaction can lead to the formation of (E)-nitroolefins. An additive-free, facile, and efficient protocol for the nitrodecarboxylation of α,β-unsaturated acids has been developed using Cu(NO₃)₂ as both the nitrating agent and the catalyst. princeton.edu This methodology has been successfully applied to 3-(2-furyl)acrylic acid, a close analog of the 3-furyl isomer. princeton.edu

The reaction is believed to proceed through a free radical mechanism. researchgate.net This type of transformation is part of a broader class of decarboxylative reactions that allow for the replacement of a carboxyl group with various other functionalities. princeton.edu

Diverse Functional Group Introduction via Decarboxylative Pathways

The decarboxylation of this compound can serve as a strategic entry point for the introduction of a wide array of functional groups, thereby expanding its synthetic utility. While specific examples with this compound are not always available, general methodologies for the decarboxylative functionalization of (hetero)aryl and α,β-unsaturated carboxylic acids are well-established and are expected to be applicable.

Decarboxylative Halogenation: A general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed. princeton.edubohrium.comnih.gov This approach utilizes a ligand-to-metal charge transfer mechanism to generate an aryl radical, which can then be trapped by a halogen source to yield bromo-, iodo-, chloro-, or fluoro-(hetero)arenes. princeton.edubohrium.comnih.gov This strategy is notable for its broad substrate scope, including various heterocyclic acids, and its operational simplicity. princeton.edunih.gov

| Substrate | Halogenating Agent | Product | Yield (%) |

|---|---|---|---|

| Pyridine-2-carboxylic acid | N-Iodosuccinimide | 2-Iodopyridine | 50-61 |

| Pyridine-3-carboxylic acid | N-Iodosuccinimide | 3-Iodopyridine | 50-61 |

| Pyridine-4-carboxylic acid | N-Iodosuccinimide | 4-Iodopyridine | 50-61 |

| Thiazole-4-carboxylic acid | N-Chlorosuccinimide | 4-Chlorothiazole | 54 |

Decarboxylative Cyanation: The introduction of a cyano group via decarboxylation is another valuable transformation. Methods for the decarboxylative cyanation of carboxylic acids have been developed using photoredox catalysis and cyanobenziodoxolones. nih.gov These reactions are often broad in scope, tolerating a variety of functional groups. nih.gov While the mechanism can be substrate-dependent, it can involve either radical or carbocationic intermediates. nih.gov

Decarboxylative Coupling for Heterocycle Synthesis: The carboxylic acid moiety can act as a "traceless" activating group in more complex transformations. For instance, α,β-unsaturated carboxylic acids can undergo a Rh(III)-catalyzed decarboxylative coupling with α,β-unsaturated O-pivaloyl oximes to furnish substituted pyridines. organic-chemistry.orgnih.gov This method is highly regioselective and proceeds under relatively mild conditions. organic-chemistry.orgnih.gov The reaction is believed to involve the formation of rhodacyclic intermediates, and mechanistic studies have ruled out the involvement of a picolinic acid intermediate. organic-chemistry.orgnih.gov Given that heteroaryl acrylic acids are suitable substrates for this reaction, it is plausible that this compound could be employed in a similar fashion to construct more complex heterocyclic systems. organic-chemistry.orgnih.gov

Synthesis and Characterization of 3 3 Furyl Acrylic Acid Derivatives and Analogs

Furan (B31954) Ring-Substituted Derivatives

Modifications to the furan ring of 3-(3-furyl)acrylic acid introduce significant changes in the electronic and chemical properties of the molecule. These substitutions are pivotal for creating specialized derivatives.

Nitro-Substituted Furanacrylic Acids and Their Synthesis

The introduction of a nitro group onto the furan ring is a key modification, often yielding compounds with significant biological activity. chemimpex.com The synthesis of 5-nitro-2-furanacrylic acid derivatives, for instance, has been a subject of considerable research. jst.go.jp Nitration of methyl 3-(5-nitro-2-furyl)acrylate with fuming nitric acid has been shown to yield 5-nitro-2-furancarboxylic acid as the primary product, with methyl 2-nitro-3-(5-nitro-2-furyl)acrylate produced as a by-product. chemicalpapers.com A more effective yield of the methyl ester of 2-nitro-3-(5-nitro-2-furyl)acrylic acid can be achieved by conducting the nitration at -10°C or by using a solution of dinitrogen tetroxide (N₂O₄) in carbon tetrachloride. chemicalpapers.com

These nitro-substituted compounds serve as important building blocks in organic synthesis. chemimpex.commdpi.com The strong electron-withdrawing nature of the nitro group enhances the reactivity of the molecule, facilitating reactions such as nucleophilic substitutions and Michael additions. chemimpex.commdpi.com This reactivity allows for the construction of more complex organic structures. chemimpex.com For example, azalactones derived from 5-nitro-2-furfuraldehyde can undergo nucleophilic acylic substitution with aminobenzothiazoles to form various derivatives. researchgate.net

| Starting Material | Reagent(s) | Key Product(s) | Reference |

|---|---|---|---|

| Methyl 3-(5-nitro-2-furyl)acrylate | Fuming Nitric Acid | 5-Nitro-2-furancarboxylic acid, Methyl 2-nitro-3-(5-nitro-2-furyl)acrylate | chemicalpapers.com |

| Methyl 3-(5-nitro-2-furyl)acrylate | N₂O₄ in CCl₄ | Methyl 2-nitro-3-(5-nitro-2-furyl)acrylate (improved yield) | chemicalpapers.com |

| 5-Nitro-2-furfuraldehyde | Acetylglycine or Benzoylglycine | Azalactone intermediates for further substitution | researchgate.net |

Halogenated and Phosphorylated Analogs

The synthesis of halogenated and phosphorylated analogs of this compound introduces functionalities that can serve as reactive handles for further chemical transformations.

Halogenated Analogs: Chloromethyl derivatives of ethyl 3-furyl-3-(diethoxyphosphoryl)acrylates can be synthesized from their corresponding methoxymethyl precursors. researchgate.net The methoxymethyl group is converted to a chloromethyl group by treatment with dichloromethylmethyl ether in the presence of a catalytic amount of zinc chloride. researchgate.net These chloromethylated compounds are reactive intermediates. For example, they can react with sodium azide (B81097) to produce azido (B1232118) derivatives or with potassium thiocyanate (B1210189) to yield a mixture of thiocyanates and isothiocyanates. researchgate.net

Phosphorylated Analogs: Phosphorylated derivatives of 3-(furyl)acrylates are typically synthesized via the Wittig or Arbuzov reactions. researchgate.net Furoyl chlorides can be phosphorylated with triethyl phosphite (B83602) to form furoyl phosphonates. researchgate.net These phosphonates then react with resonance-stabilized phosphoranes, such as ethoxycarbonylmethylenetriphenylphosphorane, in a Wittig reaction to produce phosphorylated derivatives of 3-(furyl)acrylates. researchgate.net This reaction proceeds stereoselectively, resulting in the trans-location of the phosphoryl and carbonyl groups relative to the double bond. researchgate.netresearchgate.net

| Derivative Type | Synthetic Method | Key Intermediate/Product | Reference |

|---|---|---|---|

| Chloromethyl | Treatment of methoxymethylfuryl acrylates with dichloromethylmethyl ether and ZnCl₂ | Chloromethyl derivatives of ethyl 3-furyl-3-(diethoxyphosphoryl)acrylates | researchgate.net |

| Phosphorylated | Arbuzov reaction of furoyl chlorides with triethyl phosphite | Furoyl phosphonates | researchgate.net |

| Phosphorylated | Wittig reaction of furoyl phosphonates with phosphoranes | Phosphorylated 3-(furyl)acrylates | researchgate.net |

Acrylic Moiety Modifications

Altering the acrylic acid portion of the molecule opens up pathways to polymers, reactive intermediates, and esters with diverse functionalities.

Epoxy-Functionalized Derivatives as Monomers

Epoxy-functionalized acrylic monomers, such as glycidyl (B131873) acrylate (B77674) and glycidyl methacrylate, are valuable in the development of high-performance coatings and resins due to their dual reactivity. researchgate.netgoogle.com The synthesis of an epoxy-functionalized derivative of this compound, such as glycidyl 3-(3-furyl)acrylate, can be achieved through the reaction of the parent acid with epichlorohydrin (B41342). ijarsct.co.in

Two primary synthetic routes are common for this transformation:

Direct Esterification: this compound is reacted directly with epichlorohydrin in the presence of a catalyst like triethylamine (B128534). The catalyst facilitates the opening of the epoxide ring of epichlorohydrin, which then reacts with the carboxylic acid to form the glycidyl ester. ijarsct.co.in

Two-Step Salt Formation: The acrylic acid is first converted to its sodium salt by reacting it with sodium hydroxide. This sodium salt is then reacted with epichlorohydrin. The resulting sodium chloride is filtered off, and excess epichlorohydrin is removed by vacuum distillation to yield the final glycidyl ester. ijarsct.co.in

These epoxy-functionalized monomers can be used in the synthesis of self-curable acrylic resins, where the epoxy groups can react with other functionalities, such as anhydrides, incorporated into the polymer structure. frontiersin.org

| Synthetic Route | Reactants | Catalyst/Conditions | Expected Product | Reference |

|---|---|---|---|---|

| Direct Esterification | This compound, Epichlorohydrin | Triethylamine (TEA), Heat | Glycidyl 3-(3-furyl)acrylate | ijarsct.co.in |

| Via Sodium Salt | Sodium 3-(3-furyl)acrylate, Epichlorohydrin | Heat, followed by filtration and vacuum distillation | Glycidyl 3-(3-furyl)acrylate | ijarsct.co.in |

Anhydride (B1165640) Formation and Reactivity

Anhydrides of this compound, particularly of its nitro-substituted analogs, serve as reactive intermediates for the synthesis of heterocyclic compounds. chempap.org Both mixed anhydrides and symmetric anhydrides can be prepared. For example, 3-(5-nitro-2-furyl)acrylic acetic anhydride can be formed, as can the symmetric 3-(5-nitro-2-furyl)acrylic anhydride. chempap.org

These anhydrides are effective acylating agents and have been successfully used in the synthesis of 1,3,4-oxadiazoles. The reaction of 3-(5-nitro-2-furyl)acrylic acetic anhydride with 5-substituted tetrazoles in boiling xylene provides a method for preparing 1-(5-nitro-2-furyl)-2-(5-X-1,3,4-oxadiazol-2-yl)ethenes in good yields. chempap.org This reaction is more efficient than using the corresponding acryloyl chloride, which often results in lower yields. chempap.org The reaction proceeds vigorously without a solvent but can be controlled by using xylene, which also improves the yield. chempap.org

| Anhydride Type | Reactants | Application | Product Example | Reference |

|---|---|---|---|---|

| Mixed Acetic Anhydride | 3-(5-Nitro-2-furyl)acrylic acid, Acetic Anhydride | Synthesis of 1,3,4-oxadiazoles | 1-(5-Nitro-2-furyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethene | chempap.org |

| Symmetric Anhydride | 3-(5-Nitro-2-furyl)acrylic acid | Synthesis of 1,3,4-oxadiazoles | (Same as above, also effective) | chempap.org |

Esters with Complex Side Chains and Heteroaryl Substitution

The carboxylic acid group of this compound is readily esterified to produce a wide array of derivatives. Standard esterification methods, such as reacting the acid with an alcohol in the presence of an acid catalyst, can be employed. researchgate.net However, for sensitive substrates like those containing a furan ring, which can be unstable in strong acid, milder methods are preferred. researchgate.net The use of acryloyl chloride with an alcohol and a non-nucleophilic base like triethylamine is an effective alternative. researchgate.net

Esters with Complex Side Chains: Esters can be synthesized with long alkyl chains or those containing additional functional groups. For instance, the synthesis of 4-(2-acryloyloxyethyloxy)benzoic acid involves the reaction of 4-(2-hydroxyethyloxy)cinnamic acid with acryloyl chloride. google.com This demonstrates the creation of an ester with a side chain containing both an ether linkage and another aromatic ring with a carboxylic acid group.

Heteroaryl Substitution: The synthesis of esters or other derivatives incorporating heteroaryl groups is a significant area of research. As mentioned previously, the reaction of anhydrides of 3-(5-nitro-2-furyl)acrylic acid with substituted tetrazoles leads to the formation of 1,3,4-oxadiazole (B1194373) derivatives, which are themselves heteroaryl structures attached to the original furylacrylic backbone. chempap.org Additionally, 3-(furan-2-yl)propenoic acids and their esters can react with arenes in the presence of a Brønsted superacid to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives, demonstrating another route to complex substitutions. nih.gov

| Derivative Type | Synthetic Method | Reactants | Product Example | Reference |

|---|---|---|---|---|

| Ester with complex side chain | Acylation | 4-(2-Hydroxyethyloxy)cinnamic acid, Acryloyl chloride | 4-(2-Acryloyloxyethyloxy)benzoic acid | google.com |

| Heteroaryl derivative | Reaction with tetrazoles | 3-(5-Nitro-2-furyl)acrylic acetic anhydride, 5-Phenyltetrazole | 1-(5-Nitro-2-furyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethene | chempap.org |

| Aryl-substituted ester | Hydroarylation | Methyl 3-(furan-2-yl)propenoate, Benzene (B151609), TfOH | Methyl 3-(furan-2-yl)-3-phenylpropanoate | nih.gov |

Bio-Inspired Structural Analogs

The structural backbone of this compound serves as a template for the synthesis of various bio-inspired analogs. These compounds, drawing inspiration from naturally occurring molecules, are of significant interest in medicinal and agricultural chemistry. Key examples include compounds related to phytoalexins and a diverse range of modified amides.

Phytoalexin-Related Compounds (e.g., Wyerone, Dihydrowyerone Structural Basis)

Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack. Among these, Wyerone and its dihydro-derivative, Dihydrowyerone, are notable examples of phytoalexins produced by the broad bean, Vicia faba. Structurally, they are related to furylacrylic acid. However, it is crucial to note that the established chemical syntheses of Wyerone and Dihydrowyerone utilize 3-(2-furyl)acrylic acid as a starting material, and to date, no synthetic routes from this compound have been documented in scientific literature. The structural basis lies in the furan ring and the acrylic acid side chain, which are key components for their biological activity.

Wyerone and Dihydrowyerone exhibit significant antifungal properties, contributing to the plant's defense mechanism. Their biosynthesis in plants is triggered by exposure to fungal elicitors. The structural details of these phytoalexin-related compounds are presented below.

| Compound Name | Chemical Structure | Molecular Formula |

| Wyerone | C15H14O4 | |

| Dihydrowyerone | C15H16O4 |

Table 1: Structures of Phytoalexin-Related Compounds

Synthesis of Modified Furylacrylic Acid Amides

The synthesis of modified furylacrylic acid amides from this compound allows for the creation of a diverse library of compounds with potential biological activities. The general synthetic approach involves the activation of the carboxylic acid group of this compound, typically by converting it to the corresponding acid chloride. This activated intermediate is then reacted with a variety of primary or secondary amines to yield the desired amide derivatives. The "modification" in these amides is introduced through the diverse range of amines used in the synthesis, allowing for the incorporation of different functional groups and structural motifs.

This synthetic strategy provides a versatile platform for generating novel molecules. For instance, reacting the acid chloride of this compound with different amines can introduce alkyl, aryl, heterocyclic, or other functionalized moieties. These modifications can significantly influence the physicochemical properties and biological activities of the resulting amides. Research on analogous furylacrylic acid amides has indicated potential for antifungal and other biological activities.

Below are illustrative examples of modified furylacrylic acid amides that can be synthesized from this compound.

| Amine Reactant | Resulting Amide Product Name | Chemical Structure of Amide |

| Diethylamine | N,N-diethyl-3-(3-furyl)acrylamide | |

| Aniline | N-phenyl-3-(3-furyl)acrylamide | |

| Morpholine | (3-(3-furyl)acryloyl)morpholine |

Table 2: Examples of Modified Furylacrylic Acid Amides

Advanced Spectroscopic and Computational Analyses of 3 3 Furyl Acrylic Acid

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the unambiguous identification and structural elucidation of 3-(3-Furyl)acrylic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum exhibits characteristic signals for the protons on the furan (B31954) ring and the acrylic acid moiety. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct peaks: a multiplet at δ 7.70-7.67 ppm corresponding to two furan protons, a singlet at δ 7.45 ppm for another furan proton, a multiplet for the third furan proton at δ 6.62-6.61 ppm, and a doublet for one of the vinyl protons at δ 6.16 ppm with a large coupling constant (J = 15.8 Hz). chemicalbook.com The magnitude of this coupling constant is indicative of a trans configuration across the carbon-carbon double bond, which is the more stable isomer.

2D NMR: To confirm assignments and establish isomeric purity, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Homonuclear Correlation Spectroscopy (COSY) are employed. HSQC correlates proton signals with their directly attached carbon atoms, while COSY identifies protons that are coupled to each other. These experiments are invaluable for differentiating between the 2-furyl and 3-furyl isomers and confirming the structural integrity of the synthesized compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.70-7.67 | m | - | 2H, Furan protons |

| 7.45 | s | - | 1H, Furan proton |

| 6.62-6.61 | m | - | 1H, Furan proton |

| 6.16 | d | 15.8 | 1H, Vinylic proton |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The key functional groups and their expected vibrational frequencies are:

Carboxylic Acid (O-H stretch): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer.

Alkene and Furan C-H stretch: Absorptions for sp² C-H stretching are typically found just above 3000 cm⁻¹.

Carbonyl (C=O stretch): A strong, sharp absorption peak appears around 1700 cm⁻¹, corresponding to the C=O stretching of the α,β-unsaturated carboxylic acid. spectroscopyonline.com Conjugation with the double bond and furan ring slightly lowers this frequency compared to a saturated carboxylic acid.

Alkene and Furan (C=C stretch): Medium to weak absorptions in the 1650-1500 cm⁻¹ region are due to C=C stretching vibrations of the vinyl group and the furan ring.

C-O stretch: The spectrum will also contain C-O stretching bands for the carboxylic acid and the furan ether linkage, typically in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

Analysis of these bands not only confirms the presence of the required functional groups but can also provide clues about the molecule's conformation and intermolecular interactions, such as hydrogen bonding.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| >3000 | C-H stretch | Alkene & Furan |

| ~1700 (strong) | C=O stretch | α,β-Unsaturated Carboxylic Acid |

| 1500-1650 | C=C stretch | Alkene & Furan |

| 1000-1300 | C-O stretch | Carboxylic Acid & Furan Ether |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Standard MS: In electron ionization (EI) mass spectrometry, the spectrum of this compound shows a molecular ion peak (M⁺) at an m/z of 138, which corresponds to its molecular weight. chemicalbook.comnist.gov This confirms the molecular formula C₇H₆O₃. The fragmentation pattern provides further structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) or a carboxyl group (•COOH, M-45). The loss of small, stable neutral molecules like water (H₂O, M-18) or carbon monoxide (CO, M-28) is also frequently observed. miamioh.edu

High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, HRMS would confirm the molecular formula as C₇H₆O₃ by distinguishing it from other possible formulas with the same nominal mass. This technique is crucial for verifying the identity of a newly synthesized compound.

Computational Chemistry and Theoretical Studies

Computational chemistry complements experimental data by providing theoretical insights into the geometric and electronic properties of this compound.

Theoretical calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the global minimum energy conformation. bohrium.com Methods such as Density Functional Theory (DFT) or ab initio Hartree-Fock are employed to perform geometry optimization. mdpi.com

For this compound, key conformational questions include the planarity of the molecule and the relative stability of the cis and trans isomers of the acrylic acid moiety.

Trans-Conformation Stability: The trans (or E) isomer, where the furan ring and the carboxylic acid group are on opposite sides of the double bond, is expected to be significantly more stable than the cis (Z) isomer due to reduced steric hindrance. fishersci.calab-chemicals.com This is consistent with the large coupling constant observed in the ¹H NMR spectrum.

Planarity: While the conjugated system might suggest a planar molecule to maximize π-orbital overlap, computational studies on the related 3-(furan-2-yl)acrylic acid have indicated that the minimum energy conformation may involve the acrylic acid chain being twisted relative to the plane of the furan ring. researchgate.net Similar calculations for the 3-furyl isomer would clarify the preferred dihedral angle between the furan ring and the vinyl group, providing a more accurate picture of its ground-state geometry.

Computational methods can also predict various electronic and physicochemical properties that are important for understanding the molecule's behavior.

Topological Polar Surface Area (TPSA): TPSA is a descriptor calculated from the surface contributions of polar atoms (typically oxygen and nitrogen) and is correlated with a drug's ability to be transported across biological membranes. nih.govopeneducationalberta.ca For this compound, the TPSA value would be determined by the contributions from the two oxygen atoms of the carboxylic acid group and the oxygen atom of the furan ring. A higher TPSA value generally indicates lower membrane permeability.

LogP: The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol (B41247) and water. It is a key indicator of a molecule's hydrophilicity or lipophilicity. This property can be calculated using computational models based on fragment contributions. The presence of the polar carboxylic acid group suggests that this compound will have a relatively low LogP value, indicating a degree of hydrophilicity.

Quantum Chemical Calculations (e.g., Density Functional Theory for Reactivity and Energetics)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure, reactivity, and energetics of molecules like this compound. researchgate.netmdpi.com These computational methods allow for the prediction of molecular properties and reaction mechanisms at the atomic level, offering insights that can be challenging to obtain through experimental means alone. researchgate.net DFT has become a standard method for accurately predicting the structures and energetics of molecules and reaction intermediates. researchgate.net

The reactivity of a molecule is fundamentally governed by its electronic distribution, which can be described by frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

While specific DFT studies on this compound are not extensively detailed in the literature, research on the closely related isomer, methyl 3-(2-furyl)acrylate, provides a clear example of how these methods are applied to understand photochemical reactions, such as dimerization. researchgate.net In such studies, DFT calculations (e.g., using the B3LYP functional with basis sets like 6-31G+(d,p)) are used to model the interaction of frontier orbitals, which accounts for the high regioselectivity observed in these reactions. researchgate.net

Calculations can determine the energies of various possible transition states and intermediates, such as triplet biradicals in photochemical dimerization, to predict the most likely reaction pathways and product distributions. researchgate.netdnu.dp.ua For instance, the calculated energies of different biradical intermediates can explain why certain stereoisomers are formed preferentially. researchgate.net

Key reactivity descriptors derived from DFT calculations include:

HOMO and LUMO Energies: Indicators of electron-donating and electron-accepting capabilities.

Global Electrophilicity (ω) and Nucleophilicity (N) Indices: Quantitative measures of a molecule's tendency to act as an electrophile or nucleophile. mdpi.com

Fukui Functions and Parr Functions (Pk+, Pk-): Local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. mdpi.com

Activation Energy (Ea) and Reaction Enthalpy (ΔH): Energetic parameters that determine the feasibility and rate of a chemical reaction. nih.govresearchgate.netekb.eg

The table below illustrates the type of energetic data that can be obtained from DFT calculations for intermediates in the photochemical dimerization of a related compound, methyl 3-(2-furyl)acrylate. researchgate.net

| Intermediate/Product | Calculation Level | ΔE (kcal/mol) | H (kcal/mol) | G (kcal/mol) |

| Dimer Product 1 | DFT/B3LYP/6-31G+(d,p) | -20.94 | -18.78 | -12.12 |

| Dimer Product 2 | DFT/B3LYP/6-31G+(d,p) | -18.78 | -16.63 | -9.96 |

| Dimer Product 3 | DFT/B3LYP/6-31G+(d,p) | -13.06 | -11.08 | -4.43 |

| Dimer Product 4 | DFT/B3LYP/6-31G+(d,p) | -10.99 | -8.96 | -2.33 |

| Data derived from a study on methyl 3-(2-furyl)acrylate and is presented for illustrative purposes. researchgate.net |

Predictive Models for Thermodynamic Properties and Their Validation

Predictive models are essential for estimating the thermodynamic properties of chemical compounds where experimental data may be scarce. nist.gov These models are often based on the principles of Quantitative Structure-Property Relationships (QSPR), which correlate a compound's structural or physicochemical features with its macroscopic properties. semanticscholar.org For a molecule like this compound, such models could predict properties like enthalpy of formation, Gibbs free energy of formation, and heat capacity.

Common approaches for predicting thermodynamic properties include:

Group Contribution Methods: These methods, like the UNIFAC model, estimate properties by summing the contributions of individual functional groups within the molecule. nist.gov

Topological Indices: These are numerical descriptors derived from the molecular graph that can be correlated with thermodynamic properties through multiple linear regression or other statistical methods. semanticscholar.org

Computational Thermochemistry: High-level quantum chemical calculations (e.g., CBS-QB3) can be used to directly compute thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for specific reactions or for the molecule itself. nih.gov

The validation of these predictive models is a critical step to ensure their accuracy and reliability. nist.gov Validation is typically achieved by comparing the model's predictions against a set of reliable experimental data that was not used in the development of the model. mdpi.com For thermodynamic properties, this involves comparing predicted values with those obtained from experimental techniques such as calorimetry.

The table below shows an example of calculated thermodynamic parameters for the thermal decomposition of various acetate (B1210297) compounds, illustrating the type of data generated in computational studies. nih.gov

| Compound (Reactant) | Method | Activation Enthalpy (ΔH‡) (kcal/mol) | Reaction Enthalpy (ΔHrxn) (kcal/mol) | Activation Gibbs Free Energy (ΔG‡) (kcal/mol) |

| Isopropyl Acetate | CBS-QB3 | 46.20 | 11.73 | 45.10 |

| Methyl-substituted Acetate | CBS-QB3 | 46.54 | 11.57 | 45.42 |

| Hydroxyl-substituted Acetate | CBS-QB3 | 45.54 | 11.54 | 44.40 |

| Bromide-substituted Acetate | CBS-QB3 | 44.27 | 10.70 | 43.10 |

| This table presents data for different compounds to illustrate the application of predictive thermodynamic modeling and is not specific to this compound. nih.gov |

For this compound, a validated predictive model would allow for the reliable estimation of its thermodynamic behavior, which is crucial for process design, chemical safety analysis, and understanding its environmental fate.

Applications in Advanced Materials Science and Polymer Chemistry

Polymerization and Copolymerization Monomers

Role in Radical Polymerization Processes

There is currently no specific scientific literature detailing the role and behavior of 3-(3-Furyl)acrylic acid in radical polymerization processes. The reactivity of its acrylic acid moiety suggests potential for polymerization, but studies characterizing its homopolymerization or its reactivity ratios in copolymerization are not available.

Synthesis of Furan-Containing Copolymers and Polyesters

While the synthesis of furan-containing copolymers and polyesters is an active area of research for creating bio-based and functional polymers, specific examples detailing the incorporation of this compound as a monomer in these syntheses are not documented. Research in this field typically focuses on other furan (B31954) derivatives.

Development of Functional Polymeric Materials

Polyamides with Tailored Fluorescent Properties

The development of fluorescent polyamides is a significant area of materials science. However, there is no available research that specifically employs this compound in the synthesis of polyamides to achieve tailored fluorescent properties. The intrinsic fluorescent properties of polymers containing the this compound moiety have not been reported.

Cross-linking Agent for Self-Healing Polymer Networks

Furan derivatives are known to be utilized in creating self-healing polymers through reversible Diels-Alder reactions. However, the specific application of this compound as a cross-linking agent for such networks has not been described in the available scientific literature.

Enhancement of Thermal Stability and Mechanical Strength in Polymer Matrices

The incorporation of rigid ring structures, such as the furan group, into polymer backbones can potentially enhance thermal stability and mechanical strength. Despite this general principle, there are no specific studies that have investigated and quantified the effect of incorporating this compound into polymer matrices for this purpose.

Photoelectric and Optoelectronic Material Development

The electronic properties of the furan ring make it an excellent component in conjugated polymers for photoelectric and optoelectronic devices. Its electron-rich nature, combined with the ability to promote polymer chain planarity, is highly advantageous in these applications.

In the design of Donor-π-Acceptor (D-π-A) organic dyes for applications like dye-sensitized solar cells (DSSCs), the π-bridge plays a crucial role in facilitating intramolecular charge transfer (ICT) from the electron donor to the electron acceptor. The furan ring has been investigated as a highly effective π-bridge component.

Theoretical and experimental studies have shown that replacing the commonly used thiophene (B33073) bridge with a furan bridge can enhance device performance. The design principles underpinning this enhancement include:

Improved Planarity: The smaller atomic radius of oxygen compared to sulfur results in a more planar molecular structure when furan is used as the π-bridge. This increased planarity enhances π-conjugation and facilitates more efficient ICT.

Stronger Electronic Coupling: Furan's structure leads to shorter bond lengths between the donor-π and π-acceptor segments, indicating stronger electronic interaction and more efficient electron transfer compared to thiophene-bridged analogues.

Higher Driving Force for Electron Injection: Dyes incorporating a furan bridge have been shown to possess a larger driving force for electron injection from the excited dye into the semiconductor (e.g., TiO2) conduction band, which contributes to a higher short-circuit photocurrent density (Jsc).

These principles highlight furan's superiority in certain D-π-A architectures, making derivatives of this compound valuable building blocks for synthesizing advanced photoelectric materials.

Furan-containing conjugated polymers have been successfully utilized as electron donor materials in bulk heterojunction (BHJ) organic solar cells. The incorporation of furan units into the polymer backbone significantly influences the material's optical, electronic, and morphological properties, ultimately affecting solar cell performance.

Polymers that alternate furan units with electron-accepting moieties have demonstrated power conversion efficiencies (PCEs) exceeding 5%. The furan ring contributes to better solubility, allowing for the use of smaller solubilizing side chains, which can be beneficial for molecular packing and charge transport. In a comparative study of D-π-A dyes, a porphyrin-based dye with a furan π-bridge (PorF) achieved a PCE of 4.5%, outperforming its thiophene-containing counterpart (PorT), which had a PCE of 3.6%. This enhanced performance underscores the potential of furan-based systems in organic photovoltaics.

| Polymer/Dye System | π-Bridge | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

|---|---|---|---|---|---|

| PDPP2FT:PC71BM | Furan/Thiophene | ~5.0% | - | - | - |

| PDPP3F:PC71BM | Furan | 4.1% | - | - | - |

| PorF (Porphyrin Dye) | Furan | 4.5% | 0.68 | 9.7 | 0.68 |

| PorT (Porphyrin Dye) | Thiophene | 3.6% | 0.66 | 8.6 | 0.64 |

The electronic properties of furan-containing polymers can be strategically tuned by modifying their chemical structure. This tunability is crucial for optimizing materials for specific optoelectronic applications, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Adjusting the electron-withdrawing strength of acceptor units copolymerized with furan-based donors allows for precise control over the polymer's energy levels (HOMO/LUMO) and backbone coplanarity. This, in turn, influences intermolecular packing and charge transport characteristics. Furthermore, the synthesis of novel furan-only conjugated polymers with donor-acceptor architectures has been shown to yield materials with excellent stability, strong fluorescence, and high rigidity, which is beneficial for achieving tight molecular stacking and high charge mobility. The ability to create polymers with tailored bandgaps across the visible and near-infrared regions by adjusting the length of oligofuran building blocks further demonstrates the versatility of furan chemistry in designing next-generation optoelectronic materials.

Bio-based Resins and Sustainable Polymer Feedstocks

The imperative to move away from petrochemical feedstocks has driven research into renewable alternatives for commodity polymers. Furan derivatives, sourced from biomass, are at the forefront of this transition.

There is a significant global effort to find safer, bio-based alternatives to Bisphenol A (BPA), a known endocrine disruptor used extensively in the production of epoxy resins and polycarbonates. Furan-based compounds have been identified as highly promising substitutes. The aromatic nature of the furan ring allows it to impart the necessary rigidity and thermal stability to polymers, mimicking the function of the benzene (B151609) rings in BPA.

Fully bio-based epoxy resins have been developed using furan-based epoxy monomers like 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF) and bio-derivable curing agents such as maleic anhydride (B1165640) (MA). These sustainable systems not only eliminate the health concerns associated with BPA but also exhibit competitive and often superior properties. For example, a BOMF/MA resin demonstrated outstanding adhesive strength on carbon fiber-reinforced plastic joints, outperforming its DGEBA-based counterpart by a factor of three. Such findings confirm that furan-based building blocks, which can be synthesized from precursors like this compound, are viable for creating high-performance, sustainable resins to replace petroleum-derived materials.

Synthesis of Thermosets with High Glass-Transition Temperatures from Furan-Based Precursors

extensive research has been conducted on the utilization of furan-based compounds for the synthesis of high-performance thermosetting polymers. These bio-derived materials are of significant interest due to their potential to replace petroleum-based plastics with sustainable alternatives offering high thermal stability and mechanical strength. However, based on a thorough review of the available scientific literature, there is no specific information on the use of This compound as a direct precursor for the synthesis of thermosets with high glass-transition temperatures (T_g).

Current research in the field of high-T_g furan-based thermosets primarily focuses on other derivatives of the furan ring. Scientists have successfully synthesized various thermosetting polymer systems, such as epoxies, benzoxazines, and polyimides, using furan-based precursors. These studies have demonstrated the potential to achieve high glass-transition temperatures, often exceeding 200°C and in some cases even reaching above 300°C. The inherent rigidity of the furan ring contributes significantly to the high thermal stability of the resulting polymer networks.

While This compound is utilized as an intermediate in chemical and pharmaceutical research, its application in the synthesis of high-performance thermosetting polymers has not been reported. The acrylic acid moiety suggests potential for polymerization; however, the specific conditions required to form a cross-linked thermoset with a high T_g from this particular monomer are not documented. Further research would be necessary to explore the viability of This compound as a monomer or cross-linking agent in the development of novel thermosetting materials and to characterize the thermal properties, including the glass-transition temperature, of any resulting polymers.

Mechanistic Investigations of Biological Activities of 3 3 Furyl Acrylic Acid and Its Derivatives

Enzyme Inhibition and Activation Mechanisms

The furan (B31954) acrylic acid scaffold serves as a versatile backbone for molecules that can interact with a range of enzymes, acting as inhibitors, activators, or modulators of their catalytic functions.

Histidine Ammonia (B1221849) Lyase Inhibition and Specificity

Histidine ammonia lyase (HAL) is an enzyme that catalyzes the non-oxidative deamination of L-histidine to produce ammonia and trans-urocanate. nih.govmdpi.com This reaction is the first step in the primary metabolic pathway for histidine degradation in many organisms. mdpi.com The mechanism of HAL involves a unique electrophilic prosthetic group, 5-methylene-3,5-dihydroimidazol-4-one (MIO), which is formed autocatalytically from an Ala-Ser-Gly sequence within the enzyme. researchgate.net

Investigations into the interaction between HAL and various acrylic acids have revealed that those substituted with heteroaryl groups, including the furanyl group, are potent competitive inhibitors. nih.govresearchgate.net Both 3-(2-furyl)acrylic acid and 3-(3-furyl)acrylic acid have been identified as strong competitive inhibitors of HAL, with their inhibitory constants (Kᵢ) falling within the micromolar range. nih.govresearchgate.net This indicates a high affinity for the enzyme's active site. The competitive nature of the inhibition suggests that these molecules bind to the same site as the natural substrate, L-histidine, thereby preventing its deamination.

The specificity of inhibition is influenced by the heteroaryl group and its position. Furan, thiophene (B33073), benzofuran, and benzothiophene-substituted acrylates all demonstrate strong inhibitory activity. nih.govresearchgate.net The effectiveness of both 2- and 3-substituted furanyl and thiophenyl acrylates highlights a degree of flexibility in the active site's recognition of the inhibitor's structure. nih.gov

| Inhibitor | Inhibition Type | Kᵢ Value (µM) |

|---|---|---|

| Furanyl/Thiophenyl/Benzofuranyl/Benzothiophenyl Acrylates | Competitive | 18 - 139 |

Angiotensin-Converting Enzyme Activation and Modulatory Effects

Angiotensin-converting enzyme (ACE) is a key zinc-dependent metalloprotease that plays a critical role in the regulation of blood pressure. nih.govnih.gov It converts the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. nih.gov Consequently, ACE is a major therapeutic target for managing hypertension.

While the outline refers to activation, scientific literature extensively documents the use of furanacryloyl-containing compounds as substrates for measuring ACE activity and screening for its inhibitors, rather than as activators. A widely used synthetic substrate for ACE assays is N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG). sigmaaldrich.comresearchgate.net The enzymatic cleavage of the Phenylalanyl-Glycyl bond in FAPGG by ACE leads to a change in ultraviolet absorbance, which can be monitored spectrophotometrically to quantify the enzyme's activity. sigmaaldrich.comresearchgate.net

The rate of FAPGG hydrolysis is directly proportional to ACE activity. Therefore, in the presence of an ACE inhibitor, the rate of this reaction decreases. This principle forms the basis of a common method for determining the ACE inhibitory potential of various compounds, including peptides and natural product extracts. nih.govresearchgate.net The furanacryloyl moiety in this context is crucial for its chromophoric properties, which enable the convenient measurement of the enzymatic reaction.

Enoyl-Acyl Carrier Protein Reductase Inhibition in Related Systems